molecular formula C28H28Cl2N2O7S B11216906 Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11216906
M. Wt: 607.5 g/mol
InChI Key: YICRRLYYNCVRNR-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, esters, and thiophenes. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amide and ester groups can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28Cl2N2O7S

Molecular Weight

607.5 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C28H28Cl2N2O7S/c1-4-37-27(35)18-9-6-7-10-20(18)31-25(34)24-16(3)23(28(36)38-5-2)26(40-24)32-22(33)11-8-14-39-21-13-12-17(29)15-19(21)30/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,31,34)(H,32,33)

InChI Key

YICRRLYYNCVRNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C

Origin of Product

United States

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